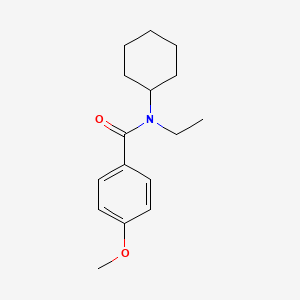

N-cyclohexyl-N-ethyl-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-N-ethyl-4-methoxybenzamide often involves complex reactions, including cyclometalation and C-H bond activation. For example, cyclometalated complexes of similar N-methoxybenzamide derivatives have been synthesized through treatment with metal chloride via C-H bond activation, showcasing the potential pathways for synthesizing N-cyclohexyl-N-ethyl-4-methoxybenzamide and its analogs (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-cyclohexyl-N-ethyl-4-methoxybenzamide has been extensively studied. For instance, X-ray diffraction analysis provides insights into the crystalline structure and molecular geometry, as seen in studies on N-3-hydroxyphenyl-4-methoxybenzamide, where intermolecular interactions significantly influence molecular conformation (Karabulut et al., 2014).

Chemical Reactions and Properties

N-cyclohexyl-N-ethyl-4-methoxybenzamide and its derivatives participate in various chemical reactions, including cyclocondensation and elimination processes, which lead to the formation of biologically and chemically significant compounds. These reactions are pivotal for the development of new pharmaceuticals and materials (Cheng et al., 2014).

Physical Properties Analysis

The physical properties, such as molar refractivity and polarizability, of compounds similar to N-cyclohexyl-N-ethyl-4-methoxybenzamide, provide critical insights into their behavior in various solvents and conditions. These properties are essential for understanding the compound's applications in different scientific and industrial fields (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and participation in catalytic cycles, underline the versatility of N-cyclohexyl-N-ethyl-4-methoxybenzamide derivatives. Studies involving similar compounds have elucidated mechanisms of C-H bond olefination and other reactions critical for synthetic chemistry and pharmaceutical development (Li et al., 2012).

Aplicaciones Científicas De Investigación

Structural Analysis and Medicinal Applications

- Glibenclamide Structure Analysis : Studies on glibenclamide, a compound with structural similarities to N-cyclohexyl-N-ethyl-4-methoxybenzamide, have shown its significance in the medicinal chemistry field, particularly for its antidiabetic properties. Research focusing on its structure in solid state provides insights into its stability and potential tautomerization, which are crucial for its pharmaceutical applications (Sanz et al., 2012).

Chemical Synthesis and Reactions

- Rhodium(III)-Catalyzed Annulations : The study of chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation extends the utility of compounds similar to N-cyclohexyl-N-ethyl-4-methoxybenzamide in organic synthesis. This research highlights innovative approaches to cyclization reactions, demonstrating the compound's relevance in developing new synthetic methodologies (Xu et al., 2018).

Diagnostic Applications

- Sigma Receptor Scintigraphy : A study utilizing N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for sigma receptor scintigraphy in patients with suspected primary breast cancer illustrates the diagnostic applications of structurally related compounds. These findings underscore the potential of N-cyclohexyl-N-ethyl-4-methoxybenzamide derivatives in imaging and diagnosing cancer (Caveliers et al., 2002).

Spectroscopy and Pharmaceutical Analysis

- Spectroscopy of Glibenclamide Hydrogels : Research on the interaction of glibenclamide with chitosan using spectroscopic techniques provides valuable information on the molecular interactions and characterization of hydrogels. This research can guide the development of novel drug delivery systems and the pharmaceutical analysis of benzamide derivatives (Delgadillo-Armendariz et al., 2014).

Biological Activities

- Antibacterial and Enzyme Inhibition : The search for new antibacterial agents led to the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, demonstrating improved pharmaceutical properties. This research signifies the role of N-cyclohexyl-N-ethyl-4-methoxybenzamide analogues in developing new antibacterial strategies (Haydon et al., 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

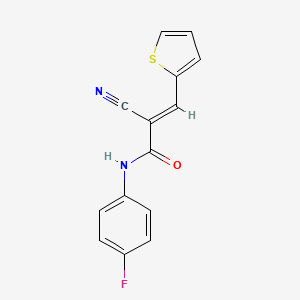

IUPAC Name |

N-cyclohexyl-N-ethyl-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-17(14-7-5-4-6-8-14)16(18)13-9-11-15(19-2)12-10-13/h9-12,14H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZCFFOGUVJZLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)